molecular formula C21H25N3O2 B3565627 N-[4-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide

N-[4-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide

Cat. No.: B3565627
M. Wt: 351.4 g/mol
InChI Key: CVRDGNDCXVQHQB-UHFFFAOYSA-N
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Description

“N-[4-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide” is a molecule that encompasses pharmacologically potent amide and phenyl piperazine moieties together in its structure . It is a part of active pharmaceutical products or prodrugs . The substituted polyamine moieties are important for biochemical targets across all therapeutic areas .


Synthesis Analysis

The synthesis of this compound is initiated by the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles, 2-Bromo-N-(un/substituted)phenyl acetamides . These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve targeted N-(un/substituted) phenyl-2-(4-phenyl-1-piperazinyl) acetamides .


Molecular Structure Analysis

The structures of the products were deduced from their IR 1H-NMR, and 13C-NMR spectral data . The stable and polar amide functionality is a significant unit for the organic molecules which is present in natural occurring materials .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of un/substituted anilines with bromo acetyl bromide to obtain various electrophiles, followed by coupling with phenyl piperazine .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it is known that substituted benzamide piperazine derivatives have shown strong agonistic activity while the substituted acetamide piperazine derivative have better dopamine D4 receptor agonist activity .

Future Directions

The molecules synthesized in the study were evaluated for their anticancer activity using anti-proliferation (SRB) assay on HCT116 Colon Cancer Cell line . The compound that showed the most promise will serve as a lead for future structure optimizations . Moreover, substitutions on the piperazine moiety led to the discovery of less cytotoxic compounds , indicating potential future directions for research in this area.

Properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-12-16(2)14-18(13-15)21(26)22-19-4-6-20(7-5-19)24-10-8-23(9-11-24)17(3)25/h4-7,12-14H,8-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRDGNDCXVQHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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